Trichloroacetonitrile
Overview
Description
Trichloroacetonitrile is an organic compound with the chemical formula CCl₃CN. It is a colorless liquid, although commercial samples often appear brownish. This compound is known for its pungent odor and is used primarily as a precursor to the fungicide etridiazole . This compound is sensitive to water, acids, and bases, and it discolors rapidly upon exposure to air .
Mechanism of Action
Target of Action
Trichloroacetonitrile is a bifunctional compound that can react at both the trichloromethyl and the nitrile group . The primary targets of this compound are carboxylic acids and arylboronic acids . The electron-withdrawing effect of the trichloromethyl group activates the nitrile group for nucleophilic additions .
Mode of Action
This compound acts as an effective reagent for the ipso-hydroxylation of aryl boronic acids to their corresponding phenols . This transformation is promoted by a key unstable Lewis adduct intermediate . The high reactivity of this compound makes it a versatile reagent, but also causes its susceptibility towards hydrolysis .
Biochemical Pathways
This compound is involved in the biochemical pathway of the ipso-hydroxylation of aryl boronic acids . This process leads to the formation of phenolic compounds . The reaction is promoted by a key unstable Lewis adduct intermediate .
Pharmacokinetics
It is known that this compound is a colorless liquid that is sensitive towards water, acids, and bases . It has a boiling point of 83 to 84 °C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.
Result of Action
The action of this compound results in the formation of phenolic compounds from aryl boronic acids . This transformation has broad functional group tolerance, and late-stage functionalization is successful .
Action Environment
The action of this compound is influenced by environmental factors. It is sensitive towards water, acids, and bases . It is also known to evolve hazardous fumes on contact with acid or acid fumes and when heated to decomposition . Therefore, the environment in which this compound is used can significantly influence its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Trichloroacetonitrile is a bifunctional compound that can react at both the trichloromethyl and the nitrile group . The electron-withdrawing effect of the trichloromethyl group activates the nitrile group for nucleophilic additions . This high reactivity makes this compound a versatile reagent .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. In a study on Sprague Dawley rats, it was found that the major target organs of this compound were the nasal cavity, trachea, and lungs . The rats exposed to 16 ppm showed moderate histopathological changes in the transitional epithelium and olfactory epithelium of the nasal cavity .
Molecular Mechanism
The molecular mechanism of this compound involves its high reactivity, which allows it to participate in various biochemical reactions . As a bifunctional compound, this compound can react at both the trichloromethyl and the nitrile group . The electron-withdrawing effect of the trichloromethyl group activates the nitrile group for nucleophilic additions .
Temporal Effects in Laboratory Settings
It is known that this compound is a highly reactive compound, which suggests that its effects could change over time depending on the conditions of the experiment .
Dosage Effects in Animal Models
In animal models, this compound has been shown to have significant effects at certain dosages. For example, in a study on Sprague Dawley rats, it was found that exposure to 16 ppm of this compound led to significant changes in the nasal cavity, trachea, and lungs .
Metabolic Pathways
Given its high reactivity, it is likely that this compound can interact with various enzymes and cofactors in the body .
Transport and Distribution
Given its high reactivity, it is likely that this compound can interact with various transporters and binding proteins in the body .
Subcellular Localization
Given its high reactivity, it is likely that this compound can interact with various cellular compartments and organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trichloroacetonitrile can be synthesized through several methods:
Dehydration of Trichloroacetamide: This method involves the dehydration of trichloroacetamide using phosphorus pentoxide.
Chlorination of Acetonitrile: Acetonitrile can be chlorinated using chlorine gas in the presence of a zinc, copper, and alkaline earth metal halide-impregnated activated carbon catalyst at temperatures ranging from 200 to 400°C.
Chlorination of Acetonitrile Saturated with Hydrogen Chloride: This method involves chlorinating acetonitrile saturated with hydrogen chloride at temperatures between 50 and 80°C, resulting in high yields of pure this compound.
Industrial Production Methods: In industrial settings, this compound is produced using the chlorination of acetonitrile. The process involves the use of activated carbon catalysts and high temperatures to achieve the desired product .
Chemical Reactions Analysis
Trichloroacetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The electron-withdrawing effect of the trichloromethyl group activates the nitrile group for nucleophilic additions.
Hydrolysis: this compound is susceptible to hydrolysis, especially in the presence of water, acids, or bases.
Overman Rearrangement: this compound is used as a reagent in the Overman rearrangement, converting allylic alcohols into allylic amines.
Ring-Opening Reactions: It can generate hydrogen chloride through photodegradation, which is used in the regioselective ring-opening reactions of aziridines.
Common Reagents and Conditions:
Nucleophilic Substitution: Alkoxide anions are commonly used as nucleophiles in these reactions.
Overman Rearrangement: Allylic alcohols and a catalytic amount of a strong base are used.
Ring-Opening Reactions: Photodegradation in the presence of light and solvents like 1,4-dioxane or methanol.
Major Products:
Orthocarbonic Acid Esters: Formed through nucleophilic substitution.
Allylic Amines: Produced via the Overman rearrangement.
HCl Adducts: Obtained from ring-opening reactions.
Scientific Research Applications
Trichloroacetonitrile has several applications in scientific research:
Comparison with Similar Compounds
Trichloroacetonitrile can be compared with other halogenated acetonitriles:
Dichloroacetonitrile: Similar to this compound but with two chlorine atoms instead of three.
Fluoroacetonitrile: Contains a fluorine atom instead of chlorine.
Uniqueness: this compound’s high reactivity due to the trichloromethyl group makes it a unique and versatile reagent in organic synthesis. Its ability to undergo nucleophilic substitution and participate in the Overman rearrangement distinguishes it from other halogenated acetonitriles .
Properties
IUPAC Name |
2,2,2-trichloroacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl3N/c3-2(4,5)1-6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUIESSIVFYOMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl3N | |
Record name | TRICHLOROACETONITRILE | |
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DSSTOX Substance ID |
DTXSID0021672 | |
Record name | Trichloroacetonitrile | |
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Molecular Weight |
144.38 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Trichloroacetonitrile is a clear pale yellow liquid. (NTP, 1992), Liquid, Clear pale yellow liquid; [CAMEO] Colorless liquid; [MSDSonline] | |
Record name | TRICHLOROACETONITRILE | |
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Record name | Acetonitrile, 2,2,2-trichloro- | |
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Boiling Point |
181 to 183 °F at 760 mmHg (NTP, 1992), 85.7 °C | |
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Flash Point |
165.5 °F (NTP, 1992), 165.5 °F, 383 dec F (195 °C) (closed cup) | |
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Solubility |
less than 1 mg/mL at 70.7 °F (NTP, 1992), Insoluble in water | |
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Density |
1.4403 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.4403 at 25 °C/4 °C; 1.4223 at 35 °C/4 °C | |
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Vapor Pressure |
74.1 [mmHg], 74.1 mm Hg at 25 °C | |
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Color/Form |
Colorless liquid, Liquid | |
CAS No. |
545-06-2, 97426-84-1 | |
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Melting Point |
-44 °F (NTP, 1992), -42 °C | |
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Retrosynthesis Analysis
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